molecular formula C21H19N3O7 B3458979 propan-2-yl 4-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]benzoate

propan-2-yl 4-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]benzoate

Cat. No.: B3458979
M. Wt: 425.4 g/mol
InChI Key: HVLQWNXXBVLMNM-UHFFFAOYSA-N
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Description

Propan-2-yl 4-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoate ester linked to a nitro-substituted isoindoline moiety, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 4-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-aminobenzoic acid with propan-2-ol, followed by the introduction of the nitro-substituted isoindoline group through a series of condensation reactions. The reaction conditions often require the use of catalysts, such as sulfuric acid or hydrochloric acid, and controlled temperatures to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents like bromine or chlorinating agents.

Major Products Formed

    Oxidation: Formation of amino-substituted derivatives.

    Reduction: Conversion to carboxylic acids.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Propan-2-yl 4-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which propan-2-yl 4-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]benzoate exerts its effects involves interactions with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The benzoate ester moiety may facilitate cellular uptake and localization, enhancing the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as indole-3-acetic acid, share structural similarities and biological activities.

    Imidazole Derivatives: Compounds like imidazole-4-carboxamide exhibit similar chemical reactivity and potential therapeutic applications.

Uniqueness

Propan-2-yl 4-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

propan-2-yl 4-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O7/c1-12(2)31-21(28)13-6-8-14(9-7-13)22-17(25)10-11-23-19(26)15-4-3-5-16(24(29)30)18(15)20(23)27/h3-9,12H,10-11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVLQWNXXBVLMNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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propan-2-yl 4-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]benzoate
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propan-2-yl 4-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]benzoate
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propan-2-yl 4-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]benzoate
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propan-2-yl 4-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]benzoate
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propan-2-yl 4-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]benzoate
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propan-2-yl 4-[3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoylamino]benzoate

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